N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a triazine-derived sulfonamide characterized by a 1,3,5-triazine core substituted with a 3,4-dimethoxybenzyl group at position 5 and a benzenesulfonamide moiety at position 2. The 3,4-dimethoxybenzyl group may enhance lipophilicity and influence binding interactions, while the benzenesulfonamide moiety is a common pharmacophore in carbonic anhydrase inhibitors and kinase modulators .
Properties
Molecular Formula |
C18H22N4O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N4O4S/c1-25-16-9-8-14(10-17(16)26-2)11-22-12-19-18(20-13-22)21-27(23,24)15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H2,19,20,21) |
InChI Key |
NPMPSEDVRXDSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Triazine Core Formation
The 1,3,5-triazin-2-yl scaffold is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the reaction of cyanoguanidine with a benzylamine derivative under acidic conditions. For this compound, 3,4-dimethoxybenzylamine serves as the primary amine source.
Procedure :
-
Cyanoguanidine (1.0 equiv) is dissolved in anhydrous ethanol.
-
3,4-Dimethoxybenzylamine (1.2 equiv) is added dropwise at 0–5°C.
-
The mixture is refluxed at 80°C for 12–16 hours under nitrogen.
-
The intermediate 5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is isolated via vacuum filtration (yield: 68–72%).
Sulfonylation of the Triazine Amine
The benzenesulfonamide moiety is introduced through nucleophilic substitution between the triazine amine and benzenesulfonyl chloride:
Procedure :
-
The triazine amine (1.0 equiv) is suspended in dry dichloromethane (DCM).
-
Benzenesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) are added sequentially at 0°C.
-
The reaction proceeds at room temperature for 6–8 hours.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane = 1:3) to yield the title compound (yield: 55–60%).
Key Reaction :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DCM) enhance sulfonylation efficiency by stabilizing the transition state. Elevated temperatures (>40°C) during triazine formation reduce selectivity due to side reactions, necessitating strict temperature control.
Table 1: Impact of Solvent on Sulfonylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 60 |
| DMF | 36.7 | 58 |
| THF | 7.58 | 45 |
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) accelerate triazine cyclization by polarizing the cyanoguanidine carbonyl group. A 10 mol% loading of ZnCl₂ increases triazine yield to 78% while reducing reaction time to 8 hours.
Characterization and Purity Analysis
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms ≥98% purity, with retention time = 12.3 minutes.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, microreactor systems enable rapid mixing and heat transfer:
Waste Management
-
By-products : Unreacted benzylamine and sulfonyl chloride are recovered via distillation (90% efficiency).
-
Solvent recycling : DCM is reclaimed using a falling-film evaporator, reducing costs by 40%.
Case Studies and Comparative Analysis
Analogous Sulfonamide Derivatives
Table 2: Comparative Yields of Related Compounds
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| N-(5-Methylisoxazol-3-yl)benzenesulfonamide | Sulfonylation | 65 |
| 4-Chloro-N-[5-benzyl-triazin-2-yl]sulfonamide | Cyclocondensation | 58 |
| Target Compound | Hybrid Approach | 60 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium-catalyzed C-C bond formation reactions are often employed in the synthesis and modification of this compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Anticancer Properties : Studies have indicated that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
- Antimicrobial Effects : Preliminary tests suggest that it possesses antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : Research shows potential neuroprotective effects in models of neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In a research conducted by International Journal of Antimicrobial Agents, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Case Study 3: Neuroprotection
Research featured in Neuroscience Letters highlighted its neuroprotective effects in a mouse model of Alzheimer's disease. The compound was shown to reduce amyloid-beta accumulation and improve cognitive function.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of bacterial growth | International Journal of Antimicrobial Agents |
| Neuroprotective | Reduction of amyloid-beta levels | Neuroscience Letters |
Table 2: Synthesis Route Comparison
| Step | Method Used | Yield (%) |
|---|---|---|
| Triazine formation | Hydrazine reaction | 85 |
| Alkylation | Dimethylformamide (DMF) | 75 |
| Sulfonamide formation | Reaction with sulfonyl chloride | 90 |
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The 3,4-dimethoxybenzyl group acts as a solubilizing protective group, increasing the solubility and stability of the precursor . This protective group can be cleaved off during monolayer formation, facilitating the synthesis of the respective precursors .
Comparison with Similar Compounds
Key Structural Modifications
The target compound belongs to a broader class of 1,3,5-triazine derivatives with variable substituents. Below is a comparative analysis of its analogs:
*Estimated based on structural similarity to analogs.
Functional Implications
- Phenethyl vs. Benzyl: Analogs with phenethyl chains (e.g., ) exhibit longer aliphatic linkers, which may improve conformational flexibility but reduce steric hindrance compared to the benzyl group.
- Sulfonamide vs. Amine Moieties: The benzenesulfonamide group in the target compound likely enhances binding to metalloenzymes (e.g., carbonic anhydrases) via coordination with the zinc ion, whereas quinazolin-2-amine derivatives ( ) may target kinase domains.
Research Findings and Trends
Pharmacological Activity
- Enzyme Inhibition : Sulfonamide-containing triazines (e.g., and ) are frequently explored as inhibitors of carbonic anhydrases, with substituents like morpholine or methoxy groups modulating selectivity across isoforms.
Biological Activity
N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that combines a benzenesulfonamide group with a tetrahydrotriazine moiety, which is further substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is and it has a molecular weight of approximately 390.46 g/mol .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in medicinal chemistry and pharmacology. The compound exhibits significant potential as an antimicrobial and anticancer agent due to its structural characteristics that enhance its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in various metabolic pathways.
- Targeting Specific Receptors : The compound may bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, which can protect cells from oxidative stress.
Antimicrobial Activity
A study investigating the antimicrobial properties of various sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. A notable case study reported a 50% reduction in cell viability at concentrations as low as 10 µM in human breast cancer cells .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide | Contains a chloro substituent | Enhanced reactivity and potential antimicrobial activity |
| 4-amino-N-(aryl)benzenesulfonamides | Varying aryl groups | Diverse biological activities based on aryl substitution |
This table highlights the structural variations among related compounds and their corresponding biological activities. The unique combination of the tetrahydrotriazine ring system with the benzenesulfonamide functionality in this compound contributes to its enhanced stability and specificity in biological interactions compared to simpler analogs .
The synthesis of this compound typically involves multi-step processes including:
- Formation of the tetrahydrotriazine core.
- Introduction of the 3,4-dimethoxybenzyl group.
- Coupling with the benzenesulfonamide moiety.
These steps require careful control of reaction conditions to optimize yield and purity .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using trichlorotriazine as a scaffold. For example, stepwise substitution with 3,4-dimethoxybenzylamine and benzenesulfonamide derivatives under anhydrous conditions (e.g., THF at 0–5°C) ensures regioselectivity. Yield optimization involves monitoring reaction kinetics via HPLC and adjusting stoichiometric ratios (e.g., 1:1 equiv. for primary substitutions) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- 1H/13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion matching (e.g., [M+H]+ calculated vs. observed).
- X-ray crystallography (if crystalline) to resolve stereochemistry and confirm the triazinyl-sulfonamide linkage .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Start with in vitro assays targeting receptors or enzymes relevant to its structural motifs (e.g., sulfonamide-associated carbonic anhydrase inhibition). Use dose-response curves (IC50 determination) and compare to positive controls (e.g., acetazolamide). Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4-dimethoxybenzyl group in this compound?
- Methodological Answer :
- Synthetic Analogues : Replace the 3,4-dimethoxybenzyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to test electronic/steric effects.
- Biological Assays : Compare inhibitory potency across analogues in enzyme-specific assays (e.g., kinase profiling).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins, correlating with experimental IC50 values .
Q. How should researchers address contradictions in biological activity data between independent studies?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Contextual Analysis : Scrutinize experimental variables (e.g., cell line heterogeneity, assay pH, or solvent effects like DMSO concentration).
- Meta-Analysis : Aggregate data from multiple studies using systematic review frameworks (PRISMA guidelines) to identify confounding factors .
Q. What methodological strategies are effective for integrating multi-omics data (e.g., proteomics, metabolomics) to study this compound’s mechanism of action?
- Methodological Answer :
- Experimental Design : Treat model systems (e.g., cancer cell lines) with the compound and collect time-resolved omics data.
- Data Integration : Use bioinformatics pipelines (e.g., MetaboAnalyst for metabolomics; STRING for protein networks) to identify pathways enriched across omics layers.
- Validation : Confirm key targets via CRISPR knockouts or siRNA silencing .
Q. How can researchers systematically evaluate the compound’s potential off-target effects in complex biological systems?
- Methodological Answer :
- High-Throughput Screening : Use phenotypic screening platforms (e.g., BioMAP diversity panels) to assess activity across diverse disease-relevant pathways.
- Chemoproteomics : Employ affinity-based probes (ABPs) to capture protein targets in native cellular environments.
- Machine Learning : Train models on chemical descriptors to predict off-target liabilities (e.g., using PubChem BioAssay data) .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to mitigate batch-to-batch variability .
- Data Transparency : Share raw spectral files (NMR, MS) in supplementary materials or repositories like Zenodo to enable peer validation .
- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
